1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1394041-54-3
VCID: VC2582643
InChI: InChI=1S/C7H8N4O/c8-2-1-3-11-5-6(4-10-11)7(9)12/h4-5H,1,3H2,(H2,9,12)
SMILES: C1=C(C=NN1CCC#N)C(=O)N
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol

1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide

CAS No.: 1394041-54-3

Cat. No.: VC2582643

Molecular Formula: C7H8N4O

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide - 1394041-54-3

Specification

CAS No. 1394041-54-3
Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
IUPAC Name 1-(2-cyanoethyl)pyrazole-4-carboxamide
Standard InChI InChI=1S/C7H8N4O/c8-2-1-3-11-5-6(4-10-11)7(9)12/h4-5H,1,3H2,(H2,9,12)
Standard InChI Key SWSWARKJPJOEGV-UHFFFAOYSA-N
SMILES C1=C(C=NN1CCC#N)C(=O)N
Canonical SMILES C1=C(C=NN1CCC#N)C(=O)N

Introduction

Chemical Properties and Structure

Molecular Information and Structure

1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide has the molecular formula C7H8N4O with a calculated molecular weight of 164.17 g/mol . The structure consists of a pyrazole core bearing a 2-cyanoethyl substituent at the N1 position and a carboxamide group at the C4 position. This specific substitution pattern contributes to the compound's chemical identity and reactivity profile.

Table 1: Basic Chemical Information of 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide

PropertyValueSource
CAS Number1394041-54-3
Molecular FormulaC7H8N4O(Derived from structure)
Molecular Weight164.17 g/mol
Standard Purity95%

Physical Properties

Based on its structure and the properties of related pyrazole derivatives, 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide likely exists as a crystalline solid at room temperature. The presence of the amide functionality confers both hydrogen bond donor and acceptor capabilities, while the cyano group acts as a hydrogen bond acceptor. These molecular features likely influence its solubility profile, with expected solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol, but limited solubility in non-polar solvents.

Table 2: Predicted Physical Properties of 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide

PropertyPredicted Value/CharacteristicBasis for Prediction
Physical StateCrystalline solid at room temperatureBased on molecular weight and structure
SolubilitySoluble in polar organic solvents (DMSO, DMF, alcohols); Limited solubility in non-polar solventsPresence of polar functional groups
Hydrogen BondingDonor and acceptor capabilitiesPresence of amide and cyano groups
Melting PointLikely between 150-220°CTypical range for similar pyrazole derivatives

Synthesis and Preparation

Related Synthetic Approaches

The synthesis of structurally similar compounds such as 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid (mentioned in search result ) provides insights into potential synthetic strategies for the target compound. The acid derivative could serve as a direct precursor to the carboxamide through amidation reactions using common coupling reagents.

Search result mentions 1-(2-Cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 956411-60-2), a related compound that incorporates both the cyanoethyl and carboxylic acid functionalities, suggesting established synthetic routes for introducing the cyanoethyl group to the pyrazole scaffold.

Additionally, search result describes the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate derivatives, which, while structurally different, demonstrates synthetic approaches to functionalized pyrazoles that could potentially be adapted for the synthesis of the target compound.

Biological Activities and Applications

Structural FeaturePotential Biological ActivityRationale
Pyrazole coreAnti-inflammatory, antimicrobial, antioxidantCommon activities associated with pyrazole-containing compounds
Carboxamide groupEnzyme inhibition, receptor bindingAbility to form hydrogen bonds with biological targets
Cyanoethyl groupModified pharmacokinetics, potential metabolic stabilityCyano groups often influence ADME properties and can serve as bioisosteres

Research and Industrial Applications

Based on its structural characteristics, 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide may find applications in:

  • Medicinal chemistry as a building block or intermediate in drug discovery programs targeting various therapeutic areas

  • Chemical biology as a probe for studying biological systems

  • Material science, particularly in the development of functional materials where specific hydrogen bonding interactions are important

  • Coordination chemistry, as the nitrogen atoms of the pyrazole ring and the cyano group could potentially coordinate with metal ions

The presence of this compound in chemical catalogs (search results and ) indicates its synthesis has been achieved and that it has utility as a research chemical, although search result indicates it may be discontinued, potentially reflecting changes in research priorities or commercial demand.

Analytical Methods

Identification and Characterization Techniques

Standard analytical techniques for the identification and characterization of 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide would include spectroscopic and spectrometric methods common in organic chemistry research.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy would provide detailed structural information:

  • 1H NMR would show characteristic signals for the pyrazole C-H (typically δ 7.5-8.5 ppm), the methylene protons of the cyanoethyl group (likely δ 2.5-4.5 ppm), and the amide NH2 protons (variable, typically δ 5.5-7.0 ppm)

  • 13C NMR would display signals for the pyrazole carbons, the cyano carbon (δ ~120 ppm), and the amide carbonyl (δ ~165-175 ppm)

Infrared (IR) Spectroscopy would reveal key functional groups:

  • Characteristic absorption bands would include the amide C=O stretch (~1650-1690 cm-1), N-H stretching of the amide (~3300-3500 cm-1), C≡N stretch of the cyano group (~2200-2250 cm-1), and pyrazole ring vibrations

Mass Spectrometry

Mass spectrometry would confirm the molecular weight (expected m/z 164 for the molecular ion) and provide characteristic fragmentation patterns that could include:

  • Loss of the cyanoethyl group

  • Fragmentation of the pyrazole ring

  • Cleavage of the carboxamide group

Table 4: Expected Spectroscopic Characteristics of 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide

Analytical TechniqueExpected Key FeaturesSignificance
1H NMRSignals at δ ~7.5-8.5 ppm (pyrazole CH), δ ~2.5-4.5 ppm (CH2CH2CN), δ ~5.5-7.0 ppm (NH2)Confirms hydrogen environments and structural integrity
13C NMRSignals for pyrazole carbons, cyano carbon (~120 ppm), amide carbonyl (~165-175 ppm)Confirms carbon environments and functional groups
IRBands at ~3300-3500 cm-1 (N-H), ~2200-2250 cm-1 (C≡N), ~1650-1690 cm-1 (C=O)Confirms presence and environment of functional groups
MSMolecular ion at m/z 164, characteristic fragmentation patternsConfirms molecular weight and structural components

Research Status and Knowledge Gaps

Knowledge Gaps and Research Opportunities

Several knowledge gaps regarding 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide present opportunities for future research:

  • Comprehensive physical and chemical characterization data

  • Optimized synthetic routes with improved yields and purity

  • Detailed biological activity profiling across various therapeutic targets

  • Structure-activity relationship studies comparing it with structurally related pyrazole derivatives

  • Potential applications in medicinal chemistry or materials science

  • Crystal structure determination and analysis of solid-state packing arrangements

  • Investigation of its potential as a ligand in coordination chemistry

Table 5: Prioritized Research Opportunities for 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide

Research AreaPriority LevelPotential Impact
Detailed physicochemical characterizationHighFoundation for all other research
Optimized synthesisHighEnables larger-scale studies
Biological activity screeningMedium-HighIdentifies potential therapeutic applications
Coordination chemistry studiesMediumExplores applications in catalysis and materials
Structure-activity relationshipsMediumGuides design of more potent derivatives
Computational studiesMedium-LowPredicts properties and interactions

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